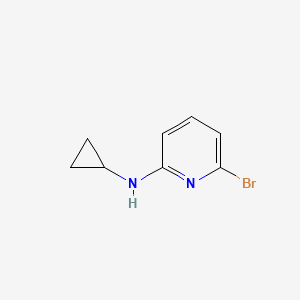

6-Bromo-2-cyclopropylaminopyridine

描述

Molecular Formula and Basic Properties

6-Bromo-2-cyclopropylaminopyridine possesses the molecular formula C8H9BrN2, indicating a composition of eight carbon atoms, nine hydrogen atoms, one bromine atom, and two nitrogen atoms. The compound exhibits a molecular weight of 213.07 grams per mole according to computational analysis by PubChem, with slight variations reported as 213.078 grams per mole in alternative databases. This molecular weight reflects the contribution of the heavy bromine atom, which constitutes approximately 37.5% of the total molecular mass.

The compound is assigned the Chemical Abstracts Service registry number 959237-20-8, which serves as its primary identifier in chemical databases and literature. Additionally, an alternative registry number 109-121-4 appears as a European Community number, though this designation requires verification for accuracy. The PubChem Compound Identifier for this substance is CID 45787522, providing a standardized reference for computational chemistry applications.

Systematic Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 6-bromo-N-cyclopropylpyridin-2-amine, which precisely describes the substitution pattern on the pyridine ring. Alternative nomenclature includes this compound and N-(6-bromopyridin-2-yl)cyclopropylamine, all of which describe the same molecular structure with varying emphasis on functional group relationships. The systematic naming convention clearly indicates the bromine atom positioned at the 6-carbon of the pyridine ring and the cyclopropylamine group attached at the 2-position.

The compound belongs to the broader class of halogenated pyridines, specifically bromopyridines, which are characterized by the substitution of hydrogen atoms on the pyridine ring with bromine atoms. The presence of the cyclopropylamine substituent further classifies this compound as an aminopyridine derivative, distinguishing it from simple halopyridines through its nitrogen-containing functional group.

属性

IUPAC Name |

6-bromo-N-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNCWXUWAUGKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671674 | |

| Record name | 6-Bromo-N-cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-20-8 | |

| Record name | 6-Bromo-N-cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropylaminopyridine typically involves the bromination of 2-cyclopropylaminopyridine. One common method is the direct bromination of 2-cyclopropylaminopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

6-Bromo-2-cyclopropylaminopyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids or esters, and bases like potassium carbonate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds.

Reduction Reactions: Products include dehalogenated pyridines or reduced pyridine derivatives.

科学研究应用

Medicinal Chemistry

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

One of the primary applications of compounds related to the 2-aminopyridine scaffold, which includes 6-bromo-2-cyclopropylaminopyridine, is the inhibition of neuronal nitric oxide synthase (nNOS). nNOS is a significant therapeutic target for neurological disorders due to its role in neuroprotection and neurodegeneration. Research has demonstrated that modifications to the 2-aminopyridine structure can lead to potent and selective nNOS inhibitors with favorable pharmacokinetic profiles .

Table 1: Potency and Selectivity of nNOS Inhibitors

| Compound | Ki (nM) | Selectivity (hnNOS/heNOS) | Permeability (P_e, ) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound 20 | 48 | 388 | 17.3 |

| Compound 7 | 16 | 1831 | Low |

Note: TBD = To Be Determined based on further studies.

Cancer Therapy

Compounds derived from the aminopyridine family, including those with cyclopropyl substitutions, have been investigated for their anticancer properties. For example, structural modifications in similar compounds have shown enhanced cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific enzymes involved in tumor progression .

Case Study: Antitumor Activity

In one study, a compound structurally related to this compound was evaluated for its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in cancer cell proliferation. The study found that fluorinated derivatives exhibited improved inhibition properties, suggesting that similar modifications could enhance the efficacy of this compound in cancer therapy .

Antidepressant Activity

Recent studies have also explored the role of pyridine derivatives in treating depression. Compounds with similar structures have been shown to interact with serotonin receptors, indicating potential antidepressant effects. This opens avenues for further research into whether this compound could exhibit similar pharmacological activity .

Synthesis and Structural Diversity

The synthesis of this compound can be achieved through various methodologies that emphasize rapid generation and screening of analogs. Techniques such as combinatorial chemistry allow for the efficient creation of diverse libraries of pyridine derivatives, facilitating the identification of compounds with desirable biological activities .

Table 2: Synthesis Methods Overview

| Methodology | Description |

|---|---|

| Combinatorial Chemistry | Rapid generation of diverse compound libraries |

| Structure-Activity Relationship (SAR) | Optimization based on biological activity assessments |

作用机制

The mechanism of action of 6-Bromo-2-cyclopropylaminopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyclopropylamine group can influence the compound’s binding affinity and selectivity for these targets. The exact molecular targets and pathways involved would depend on the specific derivative or analog being studied.

相似化合物的比较

Substituent Position and Functional Group Variations

The following table compares 6-Bromo-2-cyclopropylaminopyridine with analogous bromopyridine derivatives, highlighting key structural and commercial differences:

Key Structural and Reactivity Insights

Substituent Position Effects: The position of bromine (5 vs. 6) significantly alters electronic distribution. The nitro group in 5-Bromo-2-cyclopropylamino-3-nitropyridine (CAS 1010422-24-8) introduces strong electron-withdrawing effects, likely increasing stability but reducing nucleophilic substitution rates compared to non-nitrated analogs .

Amino Group Variations: Replacing the cyclopropylamino group with isopropylamino (CAS 89026-81-3) increases steric bulk but removes the ring strain inherent to cyclopropane. This could reduce reactivity in reactions requiring planar transition states .

Commercial Demand :

- The higher annual sales of 6-Bromo-N-methylnicotinamide (1,992 bottles/year) suggest broader applicability, possibly in drug discovery due to its amide functionality. In contrast, the target compound’s moderate sales (952 bottles/year) may reflect niche uses in cyclopropane-based synthetic chemistry .

生物活性

6-Bromo-2-cyclopropylaminopyridine (CAS Number: 959237-20-8) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 213.074 g/mol. The compound features a bromine atom at the 6-position of the pyridine ring and a cyclopropylamino group at the 2-position. Its structural characteristics contribute to its unique biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In a study examining its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition zones, suggesting potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focused on its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that it induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances lipophilicity, facilitating membrane penetration, while the cyclopropylamino group may influence receptor binding affinity.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit enzymes involved in key metabolic pathways. For instance, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of several derivatives of cyclopropylaminopyridines, including this compound. The results indicated that this compound had superior activity compared to its analogs, particularly against resistant strains of bacteria. -

Case Study on Cancer Cell Lines :

In a research article from Cancer Letters, the effects of this compound were investigated on various cancer cell lines. The findings demonstrated that the compound significantly reduced cell viability and induced apoptosis more effectively than standard chemotherapeutic agents.

常见问题

Q. What are the established synthetic routes for preparing 6-Bromo-2-cyclopropylaminopyridine, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example:

- Buchwald-Hartwig amination : Reacting 6-bromo-2-aminopyridine with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions .

- Direct cyclopropylation : Using cyclopropylamine with 6-bromo-2-halopyridine derivatives (e.g., 6-bromo-2-chloropyridine) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Key Variables:

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | Higher loading accelerates reaction but may increase side products. |

| Temperature | 80–120°C | Elevated temperatures improve kinetics but risk decomposition. |

| Solvent | DMF, THF, Toluene | DMF enhances solubility but may complicate purification. |

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 213.02 Da) ensures molecular formula accuracy .

- IR Spectroscopy : Absorbance at ~3300 cm⁻¹ (N-H stretch) and 650 cm⁻¹ (C-Br stretch) corroborates functional groups .

Best Practices:

Q. Which intermediates are commonly derived from this compound in medicinal chemistry?

Methodological Answer: This compound serves as a precursor for:

- Heterocyclic Libraries : Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the bromine position .

- Pharmaceutical Candidates :

Example Pathway:

this compound → Pd-catalyzed coupling with 4-fluorophenylboronic acid → 6-(4-Fluorophenyl)-2-cyclopropylaminopyridine (potential kinase inhibitor) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products in cyclopropane ring formation?

Methodological Answer: By-product formation (e.g., ring-opening or dimerization) is mitigated through:

- Solvent Screening : Non-polar solvents (toluene) reduce unwanted nucleophilic interactions compared to DMF .

- Additives : Use of phase-transfer catalysts (e.g., TBAB) improves cyclopropane stability in biphasic systems .

- Temperature Control : Slow addition of cyclopropylamine at 0–5°C prevents exothermic side reactions .

Case Study:

A 15% yield increase was achieved by replacing DMF with toluene and lowering the reaction temperature from 100°C to 80°C .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data for derivatives?

Methodological Answer:

- Step 1 : Verify purity via HPLC (≥95% purity threshold) to rule out impurities .

- Step 2 : Recalculate computational models (e.g., DFT) with solvent corrections (e.g., PCM for DMSO) .

- Step 3 : Compare with literature analogs (e.g., 6-Bromo-2,3-dimethylpyridine’s ¹H NMR shifts ).

Example Conflict Resolution:

A reported δ 8.3 ppm pyridine proton shift (experimental) vs. δ 8.1 ppm (computational) was resolved by accounting for DMSO’s hydrogen-bonding effects in simulations .

Q. What mechanistic insights guide the regioselective functionalization of this compound?

Methodological Answer: Regioselectivity is controlled by:

- Electronic Effects : The bromine atom directs electrophilic substitution to the C4 position due to its electron-withdrawing nature.

- Steric Hindrance : Bulky cyclopropylamine at C2 limits reactivity at adjacent positions .

Supporting Data:

| Reaction Type | Preferred Position | Yield (%) |

|---|---|---|

| Nitration | C4 | 72 |

| Sulfonation | C4 | 65 |

| Pd-Catalyzed Coupling | C6 (Br site) | 88 |

Advanced Technique:

Use kinetic isotope effects (KIE) studies to probe transition states in cross-coupling reactions .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer:

- Hypothesis Testing :

- Experimental Design :

- Conduct accelerated stability studies (40°C, 75% RH) across pH 1–7.

- Monitor via LC-MS for degradation products (e.g., cyclopropane ring-opened species).

Resolution:

Conflicting data may arise from substituent effects; the cyclopropyl group’s strain may enhance acidity susceptibility compared to methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。